Astressin 2B is a synthetic peptide that acts as a selective antagonist of corticotropin-releasing factor receptor 2 (CRF2). [] It is classified as a neuropeptide receptor antagonist. [] It is widely used in scientific research to investigate the role of CRF2 in various physiological and pathological processes, including stress response, anxiety, inflammation, pain, and cardiovascular function. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Astressin 2B was synthesized under the guidance of researchers at The Salk Institute for Biological Studies, specifically in the Peptide Biology Laboratory. It is classified as a non-selective antagonist of corticotropin-releasing factor receptors, particularly targeting the corticotropin-releasing factor receptor 2 subtype. This classification places it within a broader category of neuropeptides involved in stress response mechanisms.
The synthesis of Astressin 2B typically employs solid-phase peptide synthesis techniques, specifically utilizing the Boc (tert-butyloxycarbonyl) strategy. This method involves:
Astressin 2B has a distinct molecular structure characterized by an amino acid sequence that allows it to interact selectively with corticotropin-releasing factor receptors. The peptide's structure includes:
Astressin 2B undergoes various chemical reactions primarily related to its interactions with corticotropin-releasing factor receptors:
Astressin 2B functions by blocking the activation of corticotropin-releasing factor receptor 2. This mechanism involves:
Astressin 2B exhibits several notable physical and chemical properties:
Astressin 2B has several promising applications in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: